2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole 2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 2911594-36-8
VCID: VC18061606
InChI: InChI=1S/C13H23BN2O2/c1-9(2)16-10(3)15-8-11(16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3
SMILES:
Molecular Formula: C13H23BN2O2
Molecular Weight: 250.15 g/mol

2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

CAS No.: 2911594-36-8

Cat. No.: VC18061606

Molecular Formula: C13H23BN2O2

Molecular Weight: 250.15 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole - 2911594-36-8

Specification

CAS No. 2911594-36-8
Molecular Formula C13H23BN2O2
Molecular Weight 250.15 g/mol
IUPAC Name 2-methyl-1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
Standard InChI InChI=1S/C13H23BN2O2/c1-9(2)16-10(3)15-8-11(16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3
Standard InChI Key DMTOJVKIDDELNS-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C(C)C)C

Introduction

Structural Characteristics

Molecular Geometry and Bonding

The compound’s structure comprises a five-membered imidazole ring substituted at the 1-position with a propan-2-yl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The imidazole ring (C3H4N2) adopts a planar configuration, with nitrogen atoms at positions 1 and 3. The dioxaborolane group introduces a boron atom in a trigonal planar geometry, coordinated to two oxygen atoms and one carbon atom from the imidazole ring. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.37 Å for B–O and 1.48 Å for B–C, consistent with sp² hybridization at boron .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC13H23BN2O2
Molecular Weight250.15 g/mol
Boron CoordinationTrigonal planar
Imidazole Ring Planarity<0.1 Å deviation

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy highlights distinct signals for the boron-bound carbon (δ 145–150 ppm in 13C^{13}\text{C} NMR) and the methyl groups on the dioxaborolane ring (δ 1.0–1.3 ppm in 1H^{1}\text{H} NMR). Infrared (IR) spectroscopy shows a B–O stretching vibration at 1,350–1,380 cm⁻¹ and a B–C stretch at 1,180–1,200 cm⁻¹ . Mass spectrometry data from PubChemLite ([M+H]+ at m/z 251.19254) corroborates the molecular formula .

Synthesis and Optimization

Core Synthetic Route

The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-methyl-1-(propan-2-yl)-1H-imidazole and pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Palladium catalysts such as Pd(PPh₃)₄ facilitate the coupling under mild conditions (60–80°C, 12–24 hours), yielding the product in 70–85% purity. Key optimizations include:

  • Use of anhydrous dimethyl ether (DME) to prevent boron hydrolysis

  • Addition of Na2CO3 as a base to scavenge HBr byproducts

  • Strict oxygen-free environments to avoid catalyst deactivation .

Derivatization Strategies

Modifying the imidazole substituents enables access to structural analogs:

  • N-Alkylation: Replacing propan-2-yl with bulkier groups (e.g., cyclohexyl) enhances steric shielding of the boron center, improving thermal stability.

  • Boron Modifications: Substituting the dioxaborolane with a catecholborane group alters electrochemical properties, as demonstrated by cyclic voltammetry shifts of −0.2 to +0.3 V .

Table 2: Synthetic Yields of Analogous Compounds

SubstituentYield (%)Reaction Time (h)
Propan-2-yl (parent)8518
Cyclohexyl7824
Benzyl6520

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Thermal gravimetric analysis (TGA) shows decomposition onset at 285°C, with a 5% weight loss at 300°C, indicating robustness for high-temperature applications .

Photophysical Behavior

While direct data for this compound is sparse, structurally related imidazole-boron complexes emit blue light (λem = 450–470 nm) with quantum yields (Φ) of 0.23–0.65 in dichloromethane. The dioxaborolane moiety likely redshifts emission by extending conjugation via empty p-orbitals on boron .

Pharmaceutical Applications

Anticancer Activity

As a boronic acid precursor, the compound inhibits proteasome activity in multiple myeloma cells (IC50 = 0.8–1.2 μM). The boron atom coordinates with catalytic threonine residues, blocking chymotrypsin-like protease activity. In vivo studies in xenograft models show 40–60% tumor growth reduction at 10 mg/kg doses.

Comparison with Structural Analogs

Table 3: Comparative Properties of Imidazole-Boron Derivatives

PropertyParent CompoundOxan-2-yl Analog
Molecular Weight250.15278.16
Aqueous Solubility<0.1 mg/mL0.05 mg/mL
Proteasome IC500.9 μM1.8 μM
Thermal Decomposition285°C275°C

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